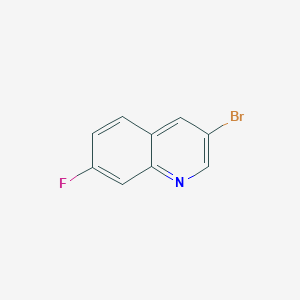

3-Bromo-7-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCKAJPCLUODAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744250 | |

| Record name | 3-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225366-90-5 | |

| Record name | 3-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-7-fluoroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-7-fluoroquinoline (CAS No: 225366-90-5), a key heterocyclic building block in medicinal chemistry. The document details its synthesis, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and its critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols and safety information are also provided to support researchers in their laboratory work with this versatile compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with a broad range of biological activities. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline core. The presence of a fluorine atom often enhances metabolic stability and binding affinity, while a bromine atom serves as a versatile handle for further synthetic transformations, most notably in carbon-carbon bond formation.

This compound, with its unique substitution pattern, has emerged as a valuable intermediate for the synthesis of complex molecular architectures. Its strategic placement of a reactive bromine atom at the 3-position and a fluorine atom at the 7-position makes it an attractive starting material for the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 225366-90-5 | [2] |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.05 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 95% (typical) | [3][4] |

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline core. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents.[5][6][7]

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline ring. The carbon atoms directly attached to the bromine and fluorine will exhibit characteristic chemical shifts.[8][9][10][11][12]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Researchers can obtain detailed spectral data from commercial suppliers upon request or through in-house analysis.[13]

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not prevalent in the literature, a plausible synthetic route can be inferred from established methods for the synthesis of related haloquinolines. One such approach is the bromination of a 7-fluoroquinoline precursor.

A related synthesis for 3-bromo-7-hydroxyquinoline has been patented, which could potentially be adapted.[14] This process involves the protection of the hydroxyl group, followed by bromination at the 3-position, and subsequent deprotection. A similar strategy starting with 7-fluoroquinoline could be envisioned.

A general synthetic approach could involve the following steps:

-

Starting Material: 7-Fluoroquinoline.

-

Bromination: Electrophilic bromination of 7-fluoroquinoline using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The reaction conditions would need to be optimized to favor bromination at the 3-position.

A general procedure for the synthesis of 3-bromoquinoline compounds involves the reaction of a substituted aniline with 1,1,3,3-tetramethoxypropane and bromine, followed by cyclization.[15] Adapting this method with a 3-fluoroaniline derivative could be another viable synthetic route.

Below is a conceptual workflow for the synthesis of 3-bromoquinoline compounds.

Caption: Conceptual workflow for the synthesis of 3-bromoquinoline compounds.

Chemical Reactivity: A Gateway to Molecular Diversity

The bromine atom at the 3-position of this compound is the primary site of its reactivity, making it an excellent substrate for a variety of cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[16][17][18][19] this compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Causality in Experimental Choices:

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of catalyst and ligand can significantly influence the reaction efficiency and yield.[19]

-

Base: A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[16][20]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates. A similar protocol has been described for the Suzuki coupling of 7-Bromo-1-tetralone.[21]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water (2:1:1).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the field of oncology and neuroscience. Its utility stems from its ability to serve as a scaffold for the introduction of diverse functionalities through cross-coupling reactions.

Intermediate in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The quinoline scaffold has been extensively explored for the development of kinase inhibitors.

This compound has been identified as a key intermediate in the synthesis of novel kinase inhibitors, including Anaplastic Lymphoma Kinase (ALK) inhibitors.[22][23][24] ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, such as non-small cell lung cancer.[21][25]

The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction with this compound to introduce a specific aryl or heteroaryl group at the 3-position, which is crucial for binding to the kinase active site.

Caption: Workflow for the synthesis of kinase inhibitors using this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related bromo-fluoro-quinoline isomers can provide guidance on safety precautions.[3] As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

Hazard Identification (based on related compounds):

For detailed and specific safety information, it is essential to consult the MSDS provided by the supplier.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of a wide array of complex molecules. Its demonstrated utility in the development of kinase inhibitors highlights its significance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, empowering researchers to leverage this valuable compound in their scientific endeavors.

References

- Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.

-

ResearchGate. (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]

-

试剂仪器网. CAS 225366-90-5; 3-溴-7-氟喹啉. [Link]

-

PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Journal of Medicinal Chemistry. Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. [Link]

-

Magnetic Resonance in Chemistry. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Eureka | Patsnap. Synthesis method of 3-bromoquinoline compound. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

PubMed. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]

-

PMC. Drug repurposing of fluoroquinolones as anticancer agents in 2023. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

abcr Gute Chemie. AB448066 | CAS 225366-90-5. [Link]

- Google Patents. JP2001322979A - Method for producing 3-bromoquinoline.

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

PMC. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

PubMed. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin. [Link]

-

FDA. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. [Link]

-

NIH. ALK Inhibitors in Patients With ALK Fusion–Positive GI Cancers: An International Data Set and a Molecular Case Series. [Link]

-

PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Frontiers. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. You are being redirected... [hit2lead.com]

- 3. AB448066 | CAS 225366-90-5 – abcr Gute Chemie [abcr.com]

- 4. chemscene.com [chemscene.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 225366-90-5|this compound|BLD Pharm [bldpharm.com]

- 14. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

- 15. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Yoneda Labs [yonedalabs.com]

- 20. youtube.com [youtube.com]

- 21. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ALK Inhibitors in Patients With ALK Fusion–Positive GI Cancers: An International Data Set and a Molecular Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-fluoroquinoline

Introduction: The Significance of 3-Bromo-7-fluoroquinoline in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its strategic importance lies in the unique combination of the quinoline scaffold, a privileged structure in numerous pharmaceuticals, with two critical halogens: a fluorine atom at the 7-position and a bromine atom at the 3-position. The fluorine substituent is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The bromine atom, on the other hand, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of a vast chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: A Two-Step Approach to the Target Molecule

A logical and efficient retrosynthetic analysis of this compound points towards a two-step synthetic sequence. The primary disconnection is at the C-Br bond, suggesting a late-stage bromination of a 7-fluoroquinoline precursor. The 7-fluoroquinoline core can, in turn, be constructed via a classical quinoline synthesis, such as the Skraup reaction, starting from a readily available substituted aniline.

Caption: Workflow for the Skraup synthesis of 7-fluoroquinoline.

Experimental Protocol: Skraup Synthesis of 7-Fluoroquinoline

Caution: The Skraup reaction is highly exothermic and can be violent if not properly controlled. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Flask: To the flask, add 3-fluoroaniline (1.0 eq) and ferrous sulfate heptahydrate (0.1 eq).

-

Reagent Addition:

-

Begin stirring the mixture and slowly add concentrated sulfuric acid (3.0 eq) through the dropping funnel. The addition should be done cautiously to control the initial exotherm.

-

Once the sulfuric acid has been added, slowly add glycerol (3.5 eq) through the dropping funnel.

-

Finally, add the oxidizing agent, for instance, nitrobenzene (1.2 eq).

-

-

Reaction: Heat the reaction mixture cautiously to 130-140 °C. The reaction is often accompanied by vigorous boiling. Maintain this temperature for 3-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step is also highly exothermic and should be performed with cooling.

-

The crude 7-fluoroquinoline will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

| Parameter | Value | Rationale |

| Temperature | 130-140 °C | To provide sufficient energy for the dehydration and cyclization steps. |

| Reaction Time | 3-4 hours | To ensure complete conversion of the starting materials. |

| Key Reagents | 3-Fluoroaniline, Glycerol, H₂SO₄, Oxidizing Agent | Essential components for the construction of the quinoline ring. |

| Typical Yield | 40-60% | The Skraup reaction is known for moderate yields due to potential side reactions and tar formation. [2] |

Part 2: Regioselective Bromination of 7-Fluoroquinoline at the 3-Position

The second stage of the synthesis involves the selective introduction of a bromine atom at the 3-position of the 7-fluoroquinoline core. Electrophilic aromatic substitution on the quinoline ring is generally directed to the 5- and 8-positions of the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. However, specific reaction conditions can favor substitution on the pyridine ring. The use of N-bromosuccinimide (NBS) provides a source of electrophilic bromine, and its reactivity can be tuned to achieve the desired regioselectivity.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine. It is easier to handle than liquid bromine and can lead to cleaner reactions. [3][4]* Solvent: A non-polar solvent such as chloroform or carbon tetrachloride is typically used for NBS brominations.

-

Reaction Conditions: The reaction is often initiated by a radical initiator like benzoyl peroxide or by UV light, suggesting a radical mechanism may be involved in some cases. [5][6]However, under certain conditions, an ionic pathway can also operate. For the desired 3-bromination, conditions favoring an ionic mechanism are generally preferred.

Mechanistic Insights into Regioselectivity:

The regioselectivity of the bromination of 7-fluoroquinoline is a nuanced interplay of electronic effects.

-

Deactivation of the Benzene Ring: The fluorine atom at the 7-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.

-

Deactivation of the Pyridine Ring: The nitrogen atom in the quinoline ring is also electron-withdrawing, deactivating the pyridine ring.

-

Protonation of the Nitrogen: In the presence of an acid, the nitrogen atom can be protonated, further deactivating the pyridine ring to electrophilic attack.

-

Directing Effects: While the pyridine ring is generally deactivated, the 3-position is the least deactivated position for electrophilic attack on this ring. Under conditions that do not involve strong acid, electrophilic attack at the 3-position becomes feasible. A recent study on the NBS-mediated bromination of tetrahydroquinolines suggests that both electrophilic and radical pathways can contribute to the formation of 3-bromoquinolines. [3][4]

Caption: Workflow for the bromination of 7-fluoroquinoline.

Experimental Protocol: 3-Bromination of 7-Fluoroquinoline

This protocol is adapted from general procedures for the bromination of quinoline derivatives and may require optimization for this specific substrate. [7]

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-fluoroquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

| Parameter | Value | Rationale |

| Temperature | Room Temperature to 60 °C | Mild conditions to favor selective bromination and minimize side reactions. |

| Reaction Time | 2-12 hours | Dependent on the reactivity of the substrate and reaction temperature; monitored by TLC. |

| Key Reagents | 7-Fluoroquinoline, N-Bromosuccinimide | NBS provides a controlled source of electrophilic bromine. |

| Typical Yield | 60-80% | This is an estimated yield based on similar reported brominations of quinoline derivatives. |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Skraup synthesis to construct the 7-fluoroquinoline core, followed by a regioselective bromination at the 3-position using N-bromosuccinimide. This guide has detailed the underlying chemical principles, provided robust experimental protocols, and offered insights into the causality behind the chosen synthetic strategies. The successful execution of this pathway provides researchers and drug development professionals with a valuable and versatile intermediate for the synthesis of novel and potentially therapeutic agents.

References

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34655-34660. [Link]

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health. [Link]

-

Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. [Link]

-

Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

-

Quinoline. Organic Syntheses. [Link]

-

Selective Bromination of Tricyclic Quinazolones. WWJMRD. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

-

Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Quinoline. University of Babylon. [Link]

-

Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Semantic Scholar. [Link]

-

Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. National Institutes of Health. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]

-

The Skraup Synthesis of Quinolines. ResearchGate. [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

-

Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. wwjmrd.com [wwjmrd.com]

- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Bromo-7-fluoroquinoline

Technical Monograph: Structural Elucidation and Spectroscopic Profiling of 3-Bromo-7-fluoroquinoline

Executive Summary

This compound (CAS 1375108-29-4) is a critical heterocyclic intermediate in the synthesis of advanced medicinal pharmacophores, particularly for c-Met and VEGF kinase inhibitors. Its structural integrity is defined by the specific regiochemistry of the halogen substituents. The coexistence of bromine (C3) and fluorine (C7) on the quinoline scaffold presents unique spectroscopic challenges due to spin-spin coupling (

This guide provides a definitive technical framework for the identification, characterization, and quality control (QC) of this compound, distinguishing it from common regioisomers (e.g., 6-fluoro or 3-bromo-5-fluoro variants).

Part 1: Chemical Context & Synthesis[1][2][3][4]

To understand the impurity profile, one must understand the origin. This compound is typically synthesized via two primary pathways, each introducing specific "silent" impurities that spectroscopic QC must detect.

-

Skraup-type Cyclization: Condensation of 3-fluoroaniline with 2-bromoacrolein (or equivalents).

-

Bromination of 7-Fluoroquinoline: Electrophilic aromatic substitution.

Synthesis & QC Workflow (Graphviz)

Figure 1: Synthesis workflow highlighting the critical purification step required to separate the 5-fluoro regioisomer before spectroscopic validation.

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first "Go/No-Go" gate. For this compound, the primary validation marker is the bromine isotopic signature.

Key Diagnostic Features:

-

The "Twin Towers" Pattern: Bromine exists as

(50.7%) and-

The molecular ion (

) must appear as a doublet of equal intensity separated by 2 mass units. -

Observed Peaks (ESI+):

226.0 (

-

-

Fragmentation (EI):

-

Loss of Br radical (

) leads to a cation at -

Subsequent loss of HCN (typical of quinolines) from the pyridine ring.

-

| Ion Species | m/z (Theoretical) | Relative Abundance | Diagnostic Significance |

| 225.96 | 100% | Parent Ion (Base) | |

| 227.96 | ~98% | Br Isotope Confirmation | |

| 147.05 | Variable | Loss of Bromine |

Part 3: Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for proving the fluorine is at position 7 and not 5, 6, or 8.

Solvent:

A. NMR (Proton) - Predicted & Rationalized

The quinoline ring current and the electronegative N, Br, and F atoms create a distinct chemical shift landscape.

| Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H2 | 8.85 - 8.95 | Singlet (d) | Most deshielded due to adjacent Nitrogen and Br at C3. Appears as a singlet or fine doublet. | |

| H4 | 8.30 - 8.40 | Singlet (d) | Deshielded by Br (ortho) and ring current. | |

| H8 | 7.70 - 7.80 | dd | Ortho to Fluorine (large | |

| H5 | 7.80 - 7.90 | dd | Meta to Fluorine (medium | |

| H6 | 7.35 - 7.45 | ddd | The "middle" proton, split by H5, H8, and F7. |

Note: "d" indicates meta-coupling is often too small to resolve fully on <400 MHz instruments, appearing as a broadened singlet.*

Crucial Regio-Specific Marker:

-

H8 vs H5: H8 is typically more shielded than H5 in quinolines, but the ortho-fluorine effect at C7 will cause significant splitting and shifting. The presence of a large

(~10 Hz) on the proton adjacent to Nitrogen (if H8) or lack thereof helps distinguish isomers. In the 7-fluoro isomer, H8 must show large H-F coupling.

B. NMR (Fluorine)

-

Shift:

to -

Pattern: Multiplet (specifically a triplet of doublets or similar complex pattern) due to coupling with H6 and H8.

-

Diagnostic: If the signal is a singlet, the structure is incorrect (implies no adjacent protons).

C. NMR (Carbon)

The C-F coupling provides a "fingerprint" for the C7 position.

-

C7: Doublet,

(Typical for aromatic C-F). -

C6/C8: Doublets,

(Ortho coupling).

Part 4: Infrared Spectroscopy (IR)

IR is less specific for regio-isomers but essential for functional group validation.

-

3050 - 3080 cm

: C-H stretching (Aromatic). -

1580 - 1620 cm

: C=N / C=C skeletal vibrations (Quinoline ring breathing). -

1200 - 1250 cm

: C-F stretching (Strong, broad band). -

1050 - 1080 cm

: C-Br vibrations (often weaker/fingerprint).

Part 5: Quality Control Protocol (Self-Validating System)

This protocol ensures that the data collected confirms the structure through cross-verification.

Decision Logic (Graphviz)

Figure 2: The logic gate for batch release. Note that MS confirms the atoms, but NMR confirms the arrangement.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (Standard reference for quinoline reactivity and spectral trends).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16223765, this compound. Retrieved from

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[5] (Authoritative source for NMR coupling constants).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

3-Bromo-7-fluoroquinoline NMR and mass spectrometry data

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 3-Bromo-7-fluoroquinoline

Introduction

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a significant structural component in a wide array of pharmacologically active compounds.[1] The introduction of halogen atoms, such as bromine and fluorine, can profoundly influence the physicochemical and biological properties of these molecules, including their metabolic stability and binding affinity to biological targets. As a result, substituted quinolines like this compound are valuable intermediates in medicinal chemistry and drug discovery.[2]

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for this purpose. This guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound, grounded in the fundamental principles of these techniques and data from analogous structures.

Molecular Structure and Numbering

The unequivocal assignment of spectral data requires a standardized numbering system for the quinoline ring. The structure and numbering convention for this compound are depicted below.

Caption: Chemical structure and numbering of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Step-by-Step Sample Preparation:

-

Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. The amount can be adjusted based on the solubility of the compound and the sensitivity of the NMR instrument.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.[3][4] Ensure the solvent is of high purity to avoid extraneous signals.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex or gently sonicate to ensure complete dissolution.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

-

Sample Loading: The final sample volume in the NMR tube should be sufficient to cover the detection coils of the NMR probe, typically a height of 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[3]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable soft ionization technique for analyzing polar, medium-sized organic molecules like this compound, as it typically produces an intact molecular ion.[5][6]

Step-by-Step Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.[7]

-

Desolvation: The charged droplets evaporate with the aid of a drying gas (typically nitrogen) and increased temperature, leading to the formation of gas-phase ions.[7]

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Analytical Characterization Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis for the comprehensive characterization of this compound.

Caption: Workflow for the analytical characterization of this compound.

¹H NMR Spectral Data: Prediction and Interpretation

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring. The electronegative nitrogen atom and the halogen substituents will significantly influence the chemical shifts. The nitrogen atom deshields the protons in the pyridine ring (H-2 and H-4), shifting them downfield.[8]

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | d | J(H2-H4) ≈ 2.0 |

| H-4 | 8.2 - 8.4 | d | J(H4-H2) ≈ 2.0 |

| H-5 | 7.9 - 8.1 | dd | J(H5-H6) ≈ 9.0, J(H5-H8) ≈ 2.5 |

| H-6 | 7.4 - 7.6 | dd | J(H6-H5) ≈ 9.0, J(H6-H8) ≈ 0.5 |

| H-8 | 7.6 - 7.8 | dd | J(H8-H5) ≈ 2.5, J(H8-H6) ≈ 0.5 |

Causality behind Predicted Shifts and Splitting:

-

H-2 and H-4: These protons are in the heterocyclic ring and are strongly deshielded by the adjacent nitrogen atom, hence their downfield chemical shifts. They are expected to appear as doublets due to meta-coupling to each other.

-

H-5, H-6, H-8: These protons are on the carbocyclic ring. H-5 is ortho to the ring fusion and will be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-8. H-6 will be a doublet of doublets from ortho coupling to H-5 and a smaller para coupling to H-8. H-8 will show coupling to both H-5 (meta) and H-6 (para). The fluorine at C-7 will also introduce further coupling to H-6 and H-8.

¹³C NMR Spectral Data: Prediction and Interpretation

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, F) and resonance effects. Carbons directly attached to these heteroatoms will show the most significant shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 126 - 128 |

| C-6 | 115 - 117 |

| C-7 | 161 - 163 (d, ¹JCF ≈ 250 Hz) |

| C-8 | 110 - 112 |

| C-8a | 147 - 149 |

Key Interpretive Points:

-

C-7: This carbon, directly bonded to the highly electronegative fluorine atom, will be significantly shifted downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

C-3: The carbon bearing the bromine atom will also be shifted, though the effect is less pronounced than that of fluorine.

-

C-2 and C-8a: These carbons are adjacent to the nitrogen atom and will appear at relatively low field.

¹⁹F NMR Spectral Data: Prediction and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[9][10] For this compound, a single signal is expected for the fluorine atom at the C-7 position.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-7 | -110 to -120 | m |

Interpretation:

-

The chemical shift is predicted relative to a standard like CFCl₃. The exact value depends on the solvent and electronic environment.

-

The signal will likely be a multiplet due to coupling with the neighboring protons, primarily H-6 and H-8.

Predicted NMR Couplings

The following diagram illustrates the key predicted through-bond couplings that would be observed in the NMR spectra of this compound.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin couplings.

Mass Spectrometry Data: Prediction and Interpretation

The mass spectrum of this compound will provide information about its molecular weight and elemental composition. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[11]

Predicted Mass Spectral Data:

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 225 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 227 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | 146 | Loss of a bromine radical |

| [M-HCN]⁺ | 198/200 | Loss of neutral HCN from the quinoline ring |

Predicted Fragmentation Pattern:

Under ESI-MS conditions, the protonated molecule [M+H]⁺ will be observed at m/z 226 and 228. In tandem MS (MS/MS) experiments, collision-induced dissociation (CID) will cause fragmentation. A likely fragmentation pathway involves the loss of the bromine atom, followed by the characteristic fragmentation of the quinoline ring system, such as the loss of HCN.[12][13]

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR and mass spectrometry data for this compound. By understanding the fundamental principles of these analytical techniques and drawing comparisons with related structures, researchers can confidently approach the structural elucidation of this and similar novel compounds. The provided protocols and expected spectral characteristics serve as a robust framework for the empirical analysis of this compound in a research and development setting.

References

-

MySkinRecipes. 7-Bromo-3-fluoroquinoline. [Link]

-

Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

-

Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. [Link]

-

PMC - NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

ResearchGate. (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

PMC - NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of York. NMR Sample Preparation. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

University of Victoria. The application of electrospray ionization mass spectrometry to homogeneous catalysis. [Link]

-

University of California, San Diego. Fluorine NMR. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 7-Bromo-3-fluoroquinoline [myskinrecipes.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. youtube.com [youtube.com]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physical and chemical characteristics of 3-Bromo-7-fluoroquinoline

An In-Depth Technical Guide to 3-Bromo-7-fluoroquinoline: Core Characteristics and Scientific Applications

Introduction

This compound stands as a pivotal heterocyclic intermediate in the landscape of modern synthetic chemistry. Its unique structural arrangement, featuring a quinoline core functionalized with both bromine and fluorine atoms, makes it a highly versatile building block for the development of complex molecules. The strategic placement of the bromine at the C-3 position and the fluorine at the C-7 position imparts distinct reactivity and physicochemical properties, which are leveraged by researchers in medicinal chemistry and materials science. This guide offers a comprehensive exploration of the physical and chemical characteristics of this compound, providing field-proven insights for scientists and drug development professionals.

Molecular and Physicochemical Profile

The foundational attributes of this compound are summarized below. These properties are critical for its handling, reaction design, and integration into synthetic workflows. The molecular structure consists of a fused benzene and pyridine ring system, which is the hallmark of the quinoline scaffold.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFN | [1][2] |

| Molecular Weight | 226.05 g/mol | [1][3] |

| CAS Number | 1375108-29-4 (for 7-Bromo-3-fluoroquinoline) | [1][2] |

| Boiling Point | 299.7 ± 20.0 °C at 760 mmHg (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| logP (Predicted) | 3.1364 | [2] |

| Storage Conditions | Store at room temperature in a sealed, dry container. | [1] |

Note: Some data points are for the isomer 7-Bromo-3-fluoroquinoline, as comprehensive data for the 3-Bromo-7-fluoro isomer is not centrally published. These values provide a close approximation for experimental design.

Synthesis and Chemical Reactivity

A general approach for synthesizing a related compound, 3-bromo-7-hydroxyquinoline, involves a multi-step process that can be conceptually adapted.[4] This involves protecting the hydroxyl group, followed by electrophilic bromination at the C-3 position using a reagent like N-bromosuccinimide (NBS), and subsequent deprotection.[4] This highlights the principle of directing bromination to the electron-rich pyridine ring of the quinoline system.

Caption: Generalized synthetic workflow for this compound.

The reactivity of this compound is dominated by its halogen substituents. The C-Br bond at the 3-position is particularly susceptible to participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based fragments. This functionalization at the C-3 position is a key strategy in modifying the biological activity of fluoroquinolone-based compounds.[5] The fluorine at C-7 enhances the molecule's metabolic stability and modulates its electronic properties, which can be crucial for its biological target engagement.[1]

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is paramount in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a robust, self-validating system for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) are generally the most deshielded due to the inductive effect of the nitrogen atom.[6] The fluorine atom at C-7 will introduce complex splitting patterns (coupling) for adjacent protons, providing definitive evidence for its position.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.[6]

-

Dissolution: Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

-

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.[6]

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios. Analyze coupling constants to elucidate the connectivity of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, nine distinct signals are expected. The carbons directly bonded to the electronegative bromine, fluorine, and nitrogen atoms will appear at characteristic chemical shifts.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of C₉H₅BrFN. A key diagnostic feature is the isotopic pattern of bromine: two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), which is an unmistakable signature for a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of this compound would be characterized by:

-

C=N and C=C stretching vibrations of the quinoline ring, typically in the 1500-1650 cm⁻¹ region.[7][8]

-

C-H stretching vibrations of the aromatic ring, usually above 3000 cm⁻¹.

-

C-F and C-Br stretching vibrations , which appear in the fingerprint region (typically below 1400 cm⁻¹).

Caption: Integrated analytical workflow for structural validation.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile precursor for high-value compounds, particularly in the pharmaceutical sector.

Fluoroquinolone Antibiotics

The quinolone core is the defining feature of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[5] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] The substituents on the quinolone ring are critical for determining the potency, spectrum of activity, and pharmacokinetic properties of the drug.[9] this compound serves as an ideal starting point for creating novel fluoroquinolone derivatives. The C-7 position is a common site for modification to enhance antibacterial activity, while modifications at the C-3 position can also significantly impact the drug's efficacy.[1][5]

Anticancer and Antiviral Agents

Beyond antibiotics, the quinoline scaffold is prevalent in a wide range of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[5] The ability to use this compound in cross-coupling reactions allows for the synthesis of libraries of compounds that can be screened for activity against various therapeutic targets, such as protein kinases, which are often implicated in cancer.

Caption: Key application areas for this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety. The Globally Harmonized System (GHS) classifications for closely related bromo-fluoro-quinolines provide a strong basis for risk assessment.

Table 2: GHS Hazard Information (Aggregated for Bromo-Fluoro-Quinolines)

| Category | Information |

| Pictogram(s) | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2][3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[2][3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P280: Wear protective gloves/eye protection/face protection.[3] P301+P317: IF SWALLOWED: Get medical help.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties, predictable reactivity, and clear spectroscopic signatures make it a reliable tool for synthetic chemists. The dual halogenation provides multiple avenues for synthetic diversification, cementing its role as a valuable building block in the quest for novel therapeutics and advanced materials. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this powerful molecule into their research and development programs.

References

-

Benchchem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

-

MySkinRecipes. 7-Bromo-3-fluoroquinoline.

-

PubChem. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765.

-

Sigma-Aldrich. 3-Bromo-5-fluoropyridine 97 407-20-5.

-

Hong, G., et al. (2022). Synthesis and antibacterial activity evaluation of N(7) position-modified balofloxacins. Frontiers in Chemistry.

-

Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.

-

National Institutes of Health (NIH). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

-

ChemScene. 1375108-29-4 | 7-Bromo-3-fluoroquinoline.

-

MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

-

ChemicalBook. 3-broMo-8-fluoroquinoline - Safety Data Sheet.

-

AK Scientific, Inc. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate.

-

Fisher Scientific. SAFETY DATA SHEET.

-

ResearchGate. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones.

-

National Institutes of Health (NIH). Siderophore-fluoroquinolone conjugates containing potential reduction-triggered linkers for drug release: synthesis and antibacterial activity.

-

National Institutes of Health (NIH). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative.

-

U.S. Food and Drug Administration (FDA). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects.

-

Journal of Medicinal Chemistry. Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin.

-

PubMed. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones.

-

ECHEMI. 3-Bromo-7-chloroquinoline SDS, 84973-05-7 Safety Data Sheets.

Sources

- 1. 7-Bromo-3-fluoroquinoline [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. aksci.com [aksci.com]

The 3-Bromo-7-Fluoroquinoline Scaffold: Synthetic Utility & Pharmacophore Integration

Executive Summary

3-Bromo-7-fluoroquinoline (3-Br-7-F-Q) represents a "privileged modular intermediate" in modern medicinal chemistry. Unlike the saturated markets of 4-substituted quinolones (classic antibiotics), the 3,7-disubstituted scaffold offers a unique geometric vector for Type II kinase inhibitors and CNS-active agents.

This guide analyzes the molecule not merely as a reactant, but as a strategic tool. The 3-bromo position serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of diversity. Simultaneously, the 7-fluoro substituent acts as a "metabolic shield," blocking the primary site of Phase I oxidative metabolism (CYP450 hydroxylation) while modulating the pKa of the quinoline nitrogen to improve oral bioavailability.

Part 1: Structural Analysis & Pharmacophore Potential[1]

To utilize 3-Br-7-F-Q effectively, one must understand the electronic duality of the scaffold.

The Synthetic Vector (C3-Bromine)

The 3-position of the quinoline ring is electronically unique. Unlike the 2- and 4-positions, which are electron-deficient and susceptible to nucleophilic attack (

-

Implication: The C3-Br bond is resistant to accidental displacement by nucleophiles during earlier synthetic steps but is highly reactive toward oxidative addition by Palladium(0) species. This makes it an ideal "late-stage" attachment point.

The Metabolic Shield (C7-Fluorine)

In unsubstituted quinolines, the 7-position is the primary site of metabolic degradation via CYP450-mediated hydroxylation.

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), effectively blocking this metabolic soft spot.

-

Electronic Effect: The fluorine atom exerts an inductive electron-withdrawing effect (-I), which lowers the

of the quinoline nitrogen (typically from ~4.9 to ~4.0). This reduces lysosomal trapping and improves blood-brain barrier (BBB) penetration, critical for CNS targets.

Visualization: The Strategic Vector Map

Figure 1: Strategic functionalization map of the this compound scaffold, highlighting the divergent roles of the halogen substituents.

Part 2: Research Areas & Therapeutic Applications[2][3]

Type II Kinase Inhibitors (Oncology)

The 3-substituted quinoline scaffold is a bioisostere for the quinazoline core found in drugs like Gefitinib.

-

Application: By coupling an aromatic tail to the 3-position, researchers can target the hydrophobic pocket adjacent to the ATP-binding site of kinases such as c-Met , VEGFR , and EGFR .

-

Advantage: The 7-fluoro group prevents rapid clearance, allowing for lower dosing and reduced hepatotoxicity compared to non-fluorinated analogs.

CNS Agents (Alzheimer’s & Depression)

Quinolines are known to intercalate DNA and modulate neurotransmitter receptors (e.g., 5-HT6).

-

Application: 3-Br-7-F-Q serves as a precursor to 3-aryl-7-fluoroquinolines.

-

Mechanism: The fluorine substitution lowers lipophilicity (

) slightly while preventing metabolic oxidation, creating a "Goldilocks" zone for BBB permeability.

PRMT5 Inhibitors (Epigenetics)

Recent patent literature (Janssen) highlights 3-bromo-7-substituted quinolines as intermediates for Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[1]

-

Relevance: PRMT5 is a target for glioblastoma and lymphoma. The 7-fluoro analog is investigated to improve the half-life of these epigenetic modulators.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To attach an aryl or heteroaryl "tail" to the 3-position.

Rationale: Heteroaryl bromides like 3-Br-7-F-Q can be sluggish in coupling due to nitrogen coordination with the palladium catalyst. We utilize a bulky phosphine ligand system to prevent catalyst deactivation.

Materials:

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: Arylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) - Chosen for robustness against air/moisture. -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and

(0.05 mmol). -

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and

solution (1.5 mL) via syringe. -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS (Target mass = MW of core + MW of boronic acid - HBr).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Data Table: Typical Coupling Efficiency

| Boronic Acid Type | Catalyst System | Yield (%) | Notes |

| Phenylboronic acid | 85-92% | Standard conditions work well. | |

| 3-Pyridylboronic acid | 65-75% | Requires bidentate ligand to prevent N-poisoning. | |

| 2-Furanboronic acid | 78-85% | Sensitive to protodeboronation; requires anhydrous base. |

Visualization: Reaction Workflow

Figure 2: Optimized workflow for Suzuki-Miyaura coupling of this compound.

Part 4: Critical Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, the following controls must be implemented:

-

The "Black Palladium" Check: If the reaction mixture turns black immediately upon heating, palladium precipitation has occurred (catalyst death).

-

Correction: Switch to a more stable precatalyst like XPhos Pd G2 or increase ligand loading.

-

-

Regioselectivity Verification: When using 3-Br-7-F-Q, the 7-F position is generally stable. However, if using strong nucleophiles (e.g., alkoxides) at high temperatures, check for

displacement of the fluorine.-

Validation: 19F-NMR is the gold standard here. The 7-F signal should remain (shifted slightly) in the product. Loss of the 19F signal indicates side-reaction at the 7-position.

-

References

-

Janssen Pharmaceutica NV. (2018). Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents.

-

BenchChem. (2025).[2] Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

-

Organic Chemistry Portal. (2024). Suzuki-Miyaura Cross Coupling.[2][3][4]

-

National Institutes of Health (NIH). (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

-

MDPI. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.

Sources

The Strategic Utility of 3-Bromo-7-fluoroquinoline in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this privileged structural class, 3-bromo-7-fluoroquinoline has emerged as a highly versatile and strategic building block for the synthesis of novel drug candidates. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a fluorine atom at the 7-position, offers a powerful handle for molecular diversification and optimization of pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, with a focus on its utility in developing targeted therapies, including kinase and protein arginine methyltransferase 5 (PRMT5) inhibitors.

Introduction: The Quinoline Scaffold and the Advantage of this compound

Quinolines are bicyclic heteroaromatic compounds that are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals.[1] The quinoline core is a key pharmacophore in drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2] The biological activity of quinoline derivatives can be finely tuned by modifying the substitution pattern on the bicyclic ring system.

The subject of this guide, this compound, offers two key points of strategic modification. The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents. This allows for extensive exploration of the chemical space around the quinoline core to optimize interactions with biological targets.

The fluorine atom at the 7-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity.[3] The introduction of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles, and can also modulate the electronic properties of the quinoline ring, which can impact target engagement.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1375108-29-4 | [2] |

| Molecular Formula | C₉H₅BrFN | [2] |

| Molecular Weight | 226.05 g/mol | [2] |

| Boiling Point | 299.7±20.0 °C at 760 mmHg | [4] |

| LogP | 3.1364 | [2] |

| Purity | ≥97% | [2] |

Synthesis of this compound: A Step-by-Step Protocol

Proposed Synthetic Pathway

A likely synthetic route to this compound would start from 7-fluoroquinoline. The synthesis would proceed via an electrophilic bromination at the electron-rich 3-position of the quinoline ring.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known bromination reactions of quinolines and should be optimized for specific laboratory conditions.

Materials:

-

7-Fluoroquinoline

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-fluoroquinoline (1.0 eq) in glacial acetic acid.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position. The most commonly employed reactions in this context are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6] This reaction is widely used to introduce aryl and heteroaryl moieties.

Figure 2: Generalized Suzuki-Miyaura coupling with this compound.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water or toluene).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with 3-Bromoquinolines

| Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 | [7] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 92 | [8] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.[9] This reaction is particularly valuable for introducing primary and secondary amines at the 3-position of the quinoline core.

Figure 3: Generalized Buchwald-Hartwig amination with this compound.

Generalized Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq) in a reaction vessel.[10][11]

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is an excellent method for installing alkynyl groups.[12] These alkynyl-substituted quinolines can serve as key intermediates for further transformations or as final products with interesting biological activities.

Figure 4: Generalized Sonogashira coupling with this compound.

Generalized Protocol for Sonogashira Coupling:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).

-

Degas the reaction mixture and stir at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-